molecular formula C17H13NO2S B2362097 N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide CAS No. 886629-26-1

N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide

Cat. No.: B2362097
CAS No.: 886629-26-1
M. Wt: 295.36
InChI Key: WFYHICIKAMKGJX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene ring system, which is fused with a carboxamide group and a 4-acetylphenyl substituent. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide typically involves the reaction of 4-acetylphenylamine with benzothiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-1-benzothiophene-2-carboxamide
  • N-(4-acetylphenyl)-2-benzothiophene-3-carboxamide
  • N-(4-acetylphenyl)-3-benzothiophene-4-carboxamide

Uniqueness

N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. The presence of the 4-acetylphenyl group also contributes to its distinct properties compared to other benzothiophene derivatives .

Properties

IUPAC Name

N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c1-11(19)12-6-8-13(9-7-12)18-17(20)15-10-21-16-5-3-2-4-14(15)16/h2-10H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYHICIKAMKGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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